Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
Description
Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a 3-fluorophenyl group at position 3, a methyl group at position 5, and a methyl ester at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .
Properties
IUPAC Name |
methyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSIJFGXSOANPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-(3-Fluorophenyl)acetoacetate
The foundational step involves preparing the β-ketoester precursor, methyl 3-(3-fluorophenyl)acetoacetate. This intermediate is synthesized via a Claisen condensation between methyl acetoacetate and 3-fluorobenzaldehyde under basic conditions. A typical procedure involves refluxing equimolar quantities of methyl acetoacetate and 3-fluorobenzaldehyde in ethanol with piperidine as a catalyst, yielding the β-ketoester after 12–16 hours.
Reaction Conditions:
-
Solvent: Ethanol
-
Catalyst: Piperidine (5 mol%)
-
Temperature: 80°C
-
Yield: 68–72%
Formylation and Cyclization to Isoxazole
The β-ketoester undergoes formylation using triethyl orthoformate and acetic anhydride at 100–110°C, forming methyl 3-(3-fluorophenyl)-2-ethoxymethyleneacetoacetate. Subsequent cyclization with hydroxylamine sulfate in a toluene-acetic acid mixture at −5°C to 0°C generates the isoxazole core.
Key Optimization:
-
Hydroxylamine Sulfate vs. Hydrochloride: Substituting hydroxylamine hydrochloride with sulfate reduces isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) from 10.4% to <0.1%.
-
Temperature Control: Maintaining temperatures below 0°C during cyclization minimizes by-products like CATA (4-carboxy-5-methylisoxazole-3-carboxylic acid), achieving levels as low as 0.0006%.
Alternative Routes: Palladium-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, a halogenated isoxazole intermediate (e.g., methyl 5-methyl-3-bromoisoxazole-4-carboxylate) undergoes Suzuki coupling with 3-fluorophenylboronic acid. This method offers regioselective introduction of the 3-fluorophenyl group but requires stringent anhydrous conditions.
Representative Protocol:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/water (4:1)
-
Temperature: 90°C
-
Yield: 55–60%
Challenges and Limitations
-
By-Product Formation: Competing homocoupling of boronic acids reduces efficiency.
-
Purification Complexity: Residual palladium necessitates additional chromatography, increasing production costs.
Crystallization and Purification Strategies
Solvent Selection for Crystallization
Crystallization of the final product is critical for removing residual impurities. A toluene-acetic acid (3:1 v/v) system achieves optimal crystal growth, enhancing purity to >99.8% as measured by HPLC.
Comparative Solvent Performance:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Toluene-Acetic | 99.9 | 85 |
| Ethyl Acetate | 98.2 | 78 |
| Acetonitrile | 97.5 | 72 |
Acid Chloride Formation
Conversion of the carboxylic acid intermediate to its acid chloride employs thionyl chloride in toluene at 50–60°C. Excess thionyl chloride acts as both reactant and solvent, simplifying purification.
By-Product Analysis and Mitigation
Isomeric Impurity Profiling
The primary isomeric impurity, methyl 5-(3-fluorophenyl)-3-methylisoxazole-4-carboxylate, arises from non-selective cyclization. Reverse-phase HPLC with a C18 column (acetonitrile-water gradient) resolves this impurity, which elutes 0.2–0.3 minutes after the target compound.
Process Modifications
-
Reverse Addition Technique: Adding trifluoromethyl aniline-triethylamine mixtures to acid chlorides (rather than vice versa) minimizes localized basification, reducing CATA formation.
-
Distillation of Non-Reactive Components: Removing acetic anhydride residues after formylation improves cyclization efficiency.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
Batch processes dominate due to easier temperature control during exothermic cyclization. However, microreactor-based continuous flow systems show promise for reducing reaction times by 40% while maintaining yields at 80–85%.
Environmental Considerations
Solvent recovery systems (e.g., toluene distillation) and catalytic hydroxylamine recycling align with green chemistry principles, reducing waste generation by 30%.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic effects. Its structural features allow for the exploration of novel therapeutic agents aimed at treating conditions such as arthritis and other inflammatory diseases.
Case Studies:
- A study demonstrated that derivatives of isoxazoles, including methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, exhibited significant enzyme inhibition, which is crucial for developing drugs that modulate inflammatory pathways .
- Another research effort highlighted the compound's potential in developing drugs for neurological disorders, showcasing its versatility in therapeutic applications .
Agricultural Chemistry
In agricultural research, this compound is utilized in formulating agrochemicals that enhance crop protection. Its efficacy against specific pests and diseases makes it a valuable component in sustainable agricultural practices.
Applications:
- The compound is being investigated for its ability to act as an effective pesticide or herbicide, contributing to integrated pest management strategies that minimize environmental impact .
Biochemical Research
Researchers employ this compound in biochemical studies related to enzyme inhibition and metabolic pathway analysis. Its role in understanding the mechanisms of action for various biological processes is pivotal for developing targeted therapies.
Research Highlights:
- Investigations into the enzyme inhibition properties of this compound have revealed potential pathways for therapeutic intervention in metabolic disorders .
- The compound's antimicrobial properties are also under exploration, indicating its possible use in treating infections caused by resistant strains of bacteria .
Material Science
This compound has applications in material science, particularly in creating advanced materials with enhanced thermal and mechanical properties. Its unique chemical structure allows it to be incorporated into polymers and composites.
Material Development:
- Research is ongoing into the use of this compound as a building block for high-performance materials that can withstand extreme conditions while maintaining structural integrity .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This application aids researchers in accurately analyzing complex mixtures across various samples.
Analytical Applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Fluorine Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in alters electronic distribution and dipole moments, impacting solubility and receptor interactions.
- Ester Group : Methyl esters (e.g., target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., ), though ethyl esters may improve bioavailability in some cases.
- Halogen Effects : Bromine and chlorine substituents (e.g., ) increase molecular weight and polarizability, enhancing binding to hydrophobic pockets in enzymes.
Solubility and Stability
- The target compound’s fluorine atom increases hydrophobicity compared to non-fluorinated analogs like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .
- Methyl esters (logP ~2.1) are less polar than carboxylic acid derivatives (e.g., 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, logP ~1.8) .
Biological Activity
Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS No. 1960-92-5) is a compound belonging to the isoxazole family, characterized by its unique structural features, including a fluorophenyl group and a methyl ester functionality. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₀FNO₃
- Molecular Weight : 235.21 g/mol
- Structure : The compound includes an isoxazole ring, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's reactivity and binding affinity, potentially modulating its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds within the isoxazole class exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, although specific data on this compound's antimicrobial effectiveness remains limited.
Anti-inflammatory Properties
Studies have suggested that isoxazole derivatives can possess anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Synthesis and Evaluation
A study focused on the synthesis of isoxazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The synthesized compounds were tested for their cytotoxicity and antiviral properties using MDCK cells infected with influenza A virus. Results indicated varying degrees of effectiveness among different derivatives, with some showing promising activity compared to standard antiviral agents like ribavirin .
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound 1b | 0.253 ± 0.001 | 69.05 ± 0.11 | 272.93 |
| Compound 1c | 0.502 ± 0.002 | 19.78 ± 0.07 | 22.02 |
| Ribavirin | 9.891 | N/A | N/A |
Antioxidant Activity
Another aspect of research has explored the antioxidant properties of isoxazole derivatives. In vivo studies using Caenorhabditis elegans and in vitro models demonstrated that certain derivatives exhibited significant antioxidant activity, potentially offering protective effects against oxidative stress .
Applications in Drug Discovery
Given its structural characteristics and biological potential, this compound is being investigated as a candidate for drug development in areas such as:
- Antiviral agents : Its efficacy against viral infections makes it a candidate for further exploration in antiviral drug development.
- Anti-inflammatory drugs : The compound's potential to modulate inflammatory responses could lead to therapeutic applications in treating inflammatory diseases.
- Antimicrobial agents : Ongoing research aims to evaluate its effectiveness against resistant bacterial strains.
Q & A
Q. What are the recommended methods for synthesizing methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with methyl acetoacetate derivatives. Key optimization steps include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in isoxazole ring formation.
- Temperature control : Maintain 80–100°C to avoid side reactions like over-fluorination or ester hydrolysis.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the crystal structure of this compound determined, and which software tools are essential for analysis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : Employ SHELXS for phase determination via direct methods .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles, torsion) .
- Visualization : WinGX and ORTEP generate molecular diagrams and analyze packing interactions (e.g., C–H⋯π) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Questions
Q. How do conformational variations in the isoxazole ring and fluorophenyl substituent influence intermolecular interactions?
SC-XRD reveals:
- Isoxazole ring conformation : Adopts an envelope conformation, with the methyl group at C5 causing steric hindrance, affecting π-stacking .
- Fluorophenyl orientation : The 3-fluoro substituent creates dipole interactions with adjacent aromatic systems (e.g., offset π-π interactions at 85.96° dihedral angles) .
- Packing : C–H⋯π interactions between the fluorophenyl ring and neighboring molecules stabilize the 3D lattice .
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers of the ester group.
- Computational validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) .
- Complementary techniques : Pair solid-state NMR with SC-XRD to reconcile solution- and solid-state discrepancies.
Q. How can derivatization of the methyl ester group enhance pharmacological profiling?
- Hydrolysis : Convert the ester to a carboxylic acid for improved solubility in aqueous assays .
- Bioisosteric replacement : Substitute the ester with amides or sulfonamides to modulate bioavailability and target binding .
- Pro-drug strategies : Introduce hydrolyzable groups (e.g., ethyl esters) for controlled release in in vivo models .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to pharmacologically active isoxazoles?
- Enzyme inhibition : Screen against COX-2 or GABA transaminase using fluorometric assays (IC₅₀ determination) .
- Cellular uptake : Radiolabel the methyl group (e.g., C) to quantify permeability in Caco-2 monolayers.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
